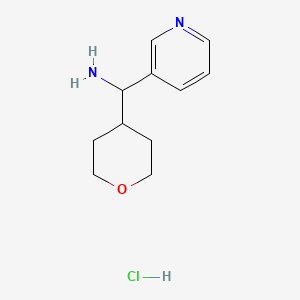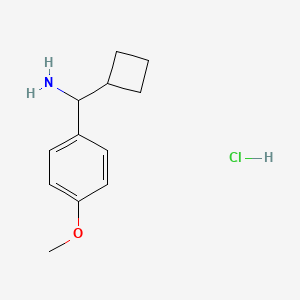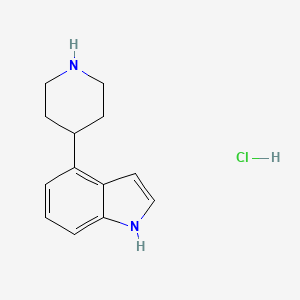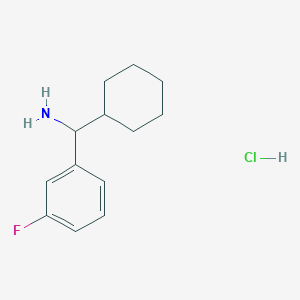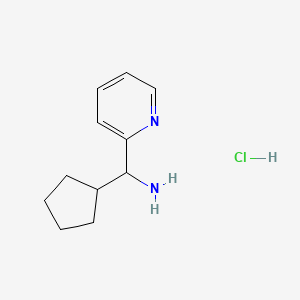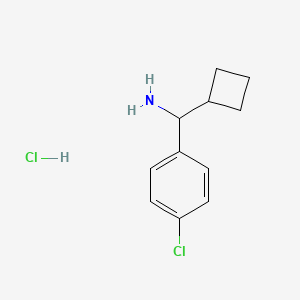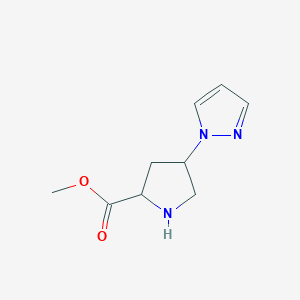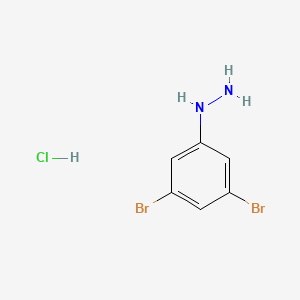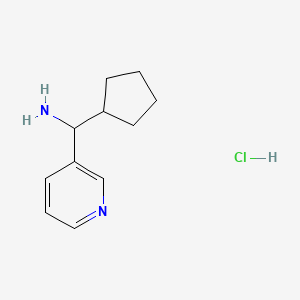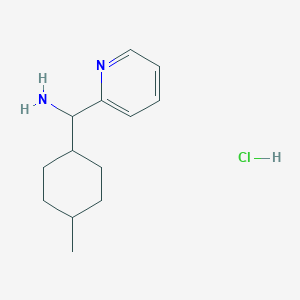![molecular formula C10H16ClN3O3 B1472069 5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride CAS No. 1823607-29-9](/img/structure/B1472069.png)
5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O3 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Aminomethylation of Guareschi Imides : The aminomethylation reaction led to the formation of 7-substituted derivatives, indicating its utility in synthesizing complex heterocyclic compounds (Khrustaleva et al., 2017).
Stereoselective Synthesis of Furo[2,3-d]pyrimidine Framework : Demonstrated the potential of spirocyclic barbiturates for the synthesis of medicinally relevant frameworks through thermal rearrangement, highlighting the chemical versatility of these compounds (Vereshchagin et al., 2015).
Sensitized Photorearrangement : Showcased the ability of specific sensitized UV irradiation to induce homolysis and rearrangement, forming diazaspiro[2.5]octanes, which could be useful in photochemical applications (Ming & Wamhoff, 1987).
Electrophile Aminierung : Explored the electrophilic amination of C-H-acidic compounds, offering a pathway to diversify the chemical structures based on diazaspiro[2.5]octane derivatives (Andreae et al., 1992).
Potential Applications in Material Science and Chemistry
- Inhibition Performances for Mild Steel Protection : Studied the use of spirocyclopropane derivatives for corrosion inhibition in HCl, suggesting applications in material science and corrosion prevention. This research underscores the potential of structurally related compounds in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Propiedades
IUPAC Name |
7-(2-aminoethyl)-5-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-2-12-7(14)10(3-4-10)8(15)13(6-5-11)9(12)16;/h2-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNNIGZYYXQKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CC2)C(=O)N(C1=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
